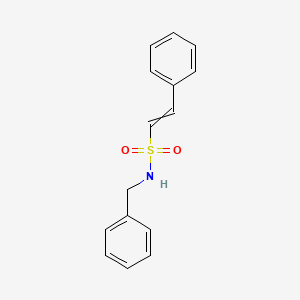

N-benzyl-2-phenylethene-1-sulfonamide

CAS No.:

Cat. No.: VC15748801

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2S |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N-benzyl-2-phenylethenesulfonamide |

| Standard InChI | InChI=1S/C15H15NO2S/c17-19(18,12-11-14-7-3-1-4-8-14)16-13-15-9-5-2-6-10-15/h1-12,16H,13H2 |

| Standard InChI Key | DGZFDOYMYOFLFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

N-Benzyl-2-phenylethene-1-sulfonamide is a sulfonamide derivative with the systematic name (E)-N-benzyl-2-phenylethene-1-sulfonamide. Its molecular structure comprises a sulfonyl group (-SO₂-) bonded to an ethene bridge, which connects a phenyl ring and an N-benzylamine group . The (E)-configuration denotes the trans spatial arrangement of the phenyl and benzyl groups relative to the double bond, a critical determinant of its stereochemical properties.

Molecular and Stereochemical Properties

The compound’s molecular formula, C₁₅H₁₅NO₂S, corresponds to a molecular weight of 273.35 g/mol . Key structural features include:

-

Sulfonamide Core: The sulfonyl group enhances solubility and stability, common in pharmacologically active molecules.

-

Phenylethene Bridge: The conjugated double bond may facilitate π-π interactions with biological targets, as seen in analogous compounds .

-

N-Benzyl Group: The benzyl substituent on the nitrogen atom introduces steric and electronic effects that influence binding affinity, a trait observed in 5-HT₂A receptor ligands .

Comparative analysis with N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 65744231) highlights the impact of replacing the hydroxyethyl group with a phenylethene moiety. The latter compound, with a molecular weight of 215.27 g/mol, lacks the conjugated system, underscoring the unique electronic profile of N-benzyl-2-phenylethene-1-sulfonamide .

Research Findings and Comparative Analysis

Structural Analogues and Activity Trends

-

Cholinesterase Inhibitors: Brominated N-benzylphenethylamines show IC₅₀ values of 1.2–4.8 µM for AChE, with iodine substitution enhancing BChE inhibition . Introducing a sulfonamide group (as in N-benzyl-2-phenylethene-1-sulfonamide) could augment polarity and target engagement.

-

5-HT₂A Ligands: N-(2-Methoxybenzyl)phenethylamines achieve EC₅₀ values as low as 0.074 nM . The rigid phenylethene bridge in N-benzyl-2-phenylethene-1-sulfonamide may similarly restrict conformation, optimizing receptor interactions.

Synthetic Utility

The compound’s role as an API intermediate underscores its utility in constructing complex molecules. For example, enediyne antibiotics leverage sulfonamide precursors for targeted delivery . N-Benzyl-2-phenylethene-1-sulfonamide’s conjugated system could serve as a building block for such therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume